2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H13Cl2F3N4OS2 and its molecular weight is 529.38. The purity is usually 95%.
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Scientific Research Applications
1. Imaging Hypoxia in Cancer
The compound has been utilized in the development of PET tracers for imaging hypoxia, specifically in head and neck cancer. The study focused on evaluating EF5, a compound structurally related to imidazoles, labeled with 18F-fluorine for this purpose. The tracer demonstrated potential in detecting hypoxia in squamous cell carcinoma of the head and neck, suggesting its utility in targeting antihypoxia therapies (Komar et al., 2008).
2. Gastric Function Testing
A compound similar in structure to imidazoles, 2-Bencil 4-5 imidazoline (Priscol), has been investigated for its stimulating action on gastric secretion. The substance, when applied locally or by parenteral use, induced superior gastric secretion compared to other stimulants of gastric secretion, indicating its potential use in gastric function testing (Nasio, 1944).
3. Inhibition of Gastric Secretion
Another imidazole-related compound, Ranitidine, an H2-receptor-blocking drug, was found to powerfully inhibit nocturnal and pentagastrin-stimulated gastric secretion in patients with duodenal ulceration. This indicates the potential of imidazole derivatives in treating conditions associated with excessive gastric acid secretion (Peden, Saunders, & Wormsley, 1979).
4. Antimycotic Applications
Compounds structurally related to imidazoles, such as sertaconazole, have been studied for their antimycotic properties. Sertaconazole has demonstrated high efficacy and excellent safety in the topical treatment of diseases like Pityriasis versicolor, indicating the broader potential of imidazole derivatives in antifungal therapies (Nasarre et al., 1992).
properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2F3N4OS2/c22-15-5-4-12(8-16(15)23)17-10-28-20(33-11-18(31)29-19-27-6-7-32-19)30(17)14-3-1-2-13(9-14)21(24,25)26/h1-10H,11H2,(H,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVZHVOWXUOYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide |
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